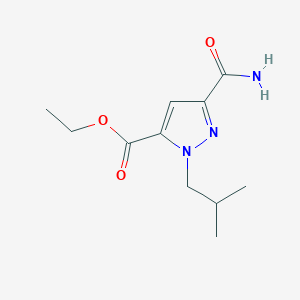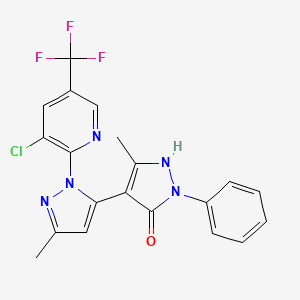
Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4'-(1-phenyl-1H-5-pyrazolol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4'-(1-phenyl-1H-5-pyrazolol) is a useful research compound. Its molecular formula is C20H15ClF3N5O and its molecular weight is 433.82. The purity is usually 95%.
BenchChem offers high-quality Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4'-(1-phenyl-1H-5-pyrazolol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4'-(1-phenyl-1H-5-pyrazolol) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acid-catalyzed Reactions and Ligand Synthesis
Compounds with similar structural features have been studied for their reactions under acid-catalyzed conditions, leading to various pyrazolo[1,5-a]pyridines and related derivatives. These reactions depend on the substituents and reaction conditions, which are crucial for synthesizing heterocyclic compounds (Miki et al., 1988). Additionally, the synthesis of new ligands derived from pyrazole and their metal complexes, as reported in cobalt(II) and palladium(II) complexes studies, highlights the application of such compounds in developing new materials with potential catalytic and optical properties (Chadghan et al., 2000; Pérez et al., 2005).
Catalysis and Material Science
Some research has focused on the functionalization of surfaces with pyrazole-derived ligands for catalytic applications. For example, the immobilization of ligands on electrodes and their subsequent use in catalysis demonstrates the potential of these compounds in creating recyclable catalysts for chemical transformations (Tregubov et al., 2013). Additionally, iridium(III) complexes bearing N-phenyl-substituted pyrazoles show significant promise for applications in light-emitting devices due to their phosphorescence properties at room temperature (Yang et al., 2005).
Antimicrobial and Anticancer Research
Pyrazole derivatives have been investigated for their potential as antimicrobial and anticancer agents. Specific compounds exhibit cytotoxic effects against cancer cell lines, indicating their utility in developing new therapeutic agents (Ananda et al., 2017). Moreover, the design and synthesis of 1,2,3-triazolyl pyrazole derivatives through the Vilsmeier–Haack reaction approach have shown promising antimicrobial activities, highlighting the versatility of these compounds in medicinal chemistry (Bhat et al., 2016).
Coordination Chemistry and Photocatalysis
Research on coordination polymers based on pyridinephenyl bifunctional ligands, including Zn(II) and Co(II) coordination polymers, has explored their applications in luminescence sensing and photocatalysis. These studies underscore the importance of these compounds in developing sensors and photocatalytic materials for environmental and analytical applications (Xue et al., 2021).
Propiedades
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXYOJVUVCSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
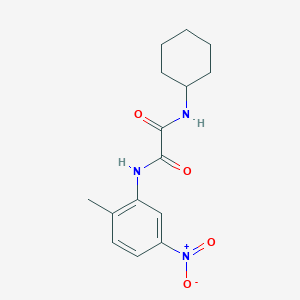
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
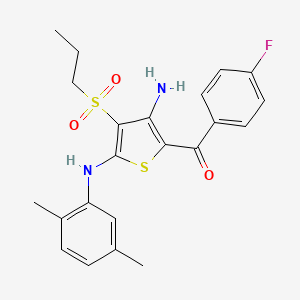
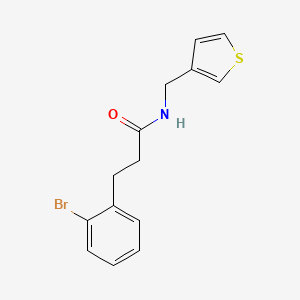
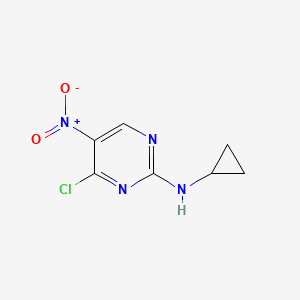

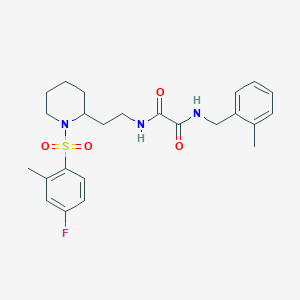
![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)
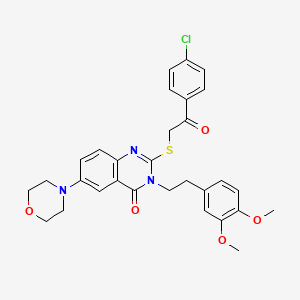
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2892966.png)
